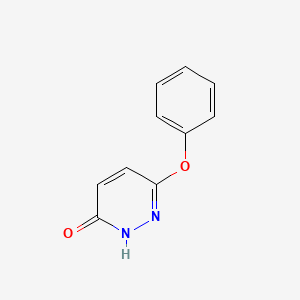

6-phenoxypyridazin-3(2H)-one

Descripción general

Descripción

6-Phenoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a phenoxy group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenoxypyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-Phenoxypyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antitrypanosomal Activity : Research indicates that derivatives of pyridazinones exhibit promising antitrypanosomal activity against Trypanosoma brucei species, which are responsible for African sleeping sickness. For instance, certain analogs demonstrated IC50 values in the low micromolar range, indicating effective inhibition of the parasite while maintaining low cytotoxicity towards mammalian cells .

- Anti-inflammatory and Analgesic Properties : Studies have shown that pyridazinone derivatives possess anti-inflammatory and analgesic activities. These compounds have been reported to inhibit key enzymes involved in inflammatory pathways, making them candidates for further development in pain management therapies .

6-Phenoxypyridazin-3(2H)-one has been explored for its interaction with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease progression. For example, studies have shown that it can inhibit Rab geranylgeranyl transferase (RGGT), which plays a role in cancer cell signaling pathways .

- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant activity against specific types of tumors while exhibiting selectivity towards non-cancerous cells .

Table 1: Antitrypanosomal Activity of Pyridazinone Derivatives

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 0.38 | 23 | >60 |

| Compound B | 4.8 | >100 | - |

| Compound C | 19.6 | >100 | - |

Note: The selectivity ratio is calculated as CC50/IC50, indicating the compound's safety profile relative to its efficacy against trypanosomes.

Table 2: Biological Activities of Pyridazinone Derivatives

| Activity Type | Compound Tested | Effectiveness (IC50 μM) |

|---|---|---|

| Anti-inflammatory | Compound D | <150 |

| Analgesic | Compound E | <200 |

| Enzyme Inhibition | Compound F | IC50 not determined |

Case Study 1: Antitrypanosomal Screening

A study evaluated several pyridazinone derivatives for their antitrypanosomal activity against Trypanosoma brucei rhodesiense. The most promising candidate exhibited an IC50 value of 0.38 μM with a high selectivity ratio, suggesting its potential as a lead compound for drug development against sleeping sickness .

Case Study 2: Inhibition of RGGT

In another investigation, the inhibition effects of various pyridazinone derivatives on RGGT were assessed using HeLa cells. The study revealed that certain derivatives significantly disrupted Rab11A prenylation, indicating their potential use in targeting cancer cell proliferation pathways .

Mecanismo De Acción

The mechanism of action of 6-phenoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-6-phenoxypyridazine: Similar structure but with a chlorine atom at the 3-position.

3-Hydrazino-6-phenoxypyridazine: Contains a hydrazino group at the 3-position.

3-{[(6-Phenoxypyridazin-3-yl)-hydrazono]-methyl}-rifamycin: A more complex derivative with additional functional groups.

Uniqueness

6-Phenoxypyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group at the 6-position and the pyridazinone core make it a versatile compound for various applications.

Actividad Biológica

6-Phenoxypyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenols with pyridazine derivatives. Various methods have been explored, including:

- Condensation reactions : Combining phenolic compounds with pyridazine in the presence of acid catalysts.

- Cyclization : Utilizing cyclization techniques to form the pyridazine ring structure.

Biological Activity

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research has demonstrated that derivatives of pyridazine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the phenoxy group can enhance the antimicrobial efficacy against various pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines. The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cancer cell metabolism.

- Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antitrypanosomal Activity : A study focused on the evaluation of pyrimidine derivatives against Trypanosoma brucei indicated that certain modifications to the phenoxy group significantly enhance antitrypanosomal activity, with IC50 values indicating potent effects at low concentrations ( ).

- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index ( ).

Propiedades

IUPAC Name |

3-phenoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTZJZTUOROSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.